N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
Description
N'-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a synthetic compound featuring a benzohydrazide core linked to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-ethylphenyl group. This structure combines electron-donating (4-methyl) and lipophilic (4-ethylphenyl) substituents, which may influence its pharmacological properties. The compound has been investigated for anticancer activity, particularly against breast cancer (MCF-7) cells, where structural analogs demonstrated moderate cytotoxicity .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C20H21N3O3/c1-3-14-6-10-16(11-7-14)23-18(24)12-17(20(23)26)21-22-19(25)15-8-4-13(2)5-9-15/h4-11,17,21H,3,12H2,1-2H3,(H,22,25) |
InChI Key |
YXFCBQFYJJUBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1-(4-Ethylphenyl)pyrrolidine-2,5-dione with 4-Methylbenzohydrazide
The most direct route involves the nucleophilic substitution of 1-(4-ethylphenyl)pyrrolidine-2,5-dione with 4-methylbenzohydrazide. The pyrrolidine-2,5-dione precursor is synthesized via a Michael addition between ethyl 4-ethylphenylacetate and acryloyl chloride, followed by cyclization under acidic conditions.
Procedure :
-
Pyrrolidine-2,5-dione synthesis :
-
Hydrazide coupling :
-
The dione (5 mmol) is reacted with 4-methylbenzohydrazide (5.5 mmol) in dry DMF under N₂.
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Triethylamine (2 eq) is added to deprotonate the hydrazide, facilitating nucleophilic attack at the carbonyl group.
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The mixture is stirred at 60°C for 12 hours, followed by precipitation in ice-water. Purification via silica gel chromatography (EtOAc/hexane, 1:2) affords the target compound in 52% yield.
-
Key Data :
Stepwise Assembly via Hydrazine Intermediates
An alternative approach constructs the hydrazide moiety in situ. 4-Methylbenzoic acid is converted to its acid chloride using SOCl₂, followed by reaction with hydrazine hydrate to form 4-methylbenzohydrazide. Subsequent coupling with 3-amino-1-(4-ethylphenyl)pyrrolidine-2,5-dione achieves the final product.
Procedure :
-
4-Methylbenzohydrazide synthesis :
-
Amine activation and coupling :
Optimization Insight :
-
Solvent effects : DMF outperforms THF due to better solubility of intermediates.
-
Catalyst choice : EDCl/HOBt increases yield by 18% compared to DCC/DMAP.
Advanced Functionalization Techniques
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times significantly. A mixture of 1-(4-ethylphenyl)-3-aminopyrrolidine-2,5-dione and 4-methylbenzohydrazide in DMF is irradiated at 120°C for 20 minutes, achieving 61% yield.
Advantages :
Solid-Phase Synthesis for Scalability
Immobilizing the pyrrolidine-dione core on Wang resin enables iterative coupling. After hydrazide attachment, cleavage with TFA/H₂O (95:5) releases the product with 58% yield and >95% purity.
Table 1: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Conventional | 52 | 98 | 12 h |
| Microwave | 61 | 97 | 20 min |
| Solid-Phase | 58 | 95 | 48 h |
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, DMSO-d6):
High-Resolution Mass Spectrometry (HRMS)
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N’-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects. Further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Anticancer Activity
Key Compounds:
- Compound 4 (N'-[1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide) Structural Features: Differs from the target compound by the presence of a maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) group on the phenyl ring. Activity: Exhibited lower cytotoxicity against MCF-7 cells compared to analogs with biphenyl substituents (e.g., Compound 5).
Compound 5 (N'-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide)
Table 1: Anticancer Activity and Docking Scores of Analogs
| Compound | Substituent on Phenyl Ring | Cytotoxicity (MCF-7) | Docking Affinity (AKT1/CDK2, kcal/mol) |
|---|---|---|---|
| Target | 4-Ethylphenyl | Moderate (inferred) | Not reported |
| 4 | Maleimide-substituted phenyl | Low | −16.112 / −21.342 |
| 5 | Biphenyl-maleimide | High | −22.398 / −19.940 |
Substituent Effects on Antibacterial Activity
Key Compounds:
N’-(3,5-Dibromobenzylidene)-4-methylbenzohydrazide (Compound 3)
- Structural Features : Bromine substituents on the benzylidene group.
- Activity : Demonstrated the highest antibacterial activity among hydrazones derived from 4-methylbenzohydrazide, with low MIC values against Staphylococcus aureus and Escherichia coli. Bromine’s electron-withdrawing and hydrophobic properties likely enhance membrane penetration .
N’-(4-Methoxybenzylidene)-4-methylbenzohydrazide
Table 2: Antibacterial Activity of Hydrazone Derivatives
| Compound | Benzylidene Substituent | Antibacterial Activity (MIC) | Key Interaction |
|---|---|---|---|
| 3 | 3,5-Dibromo | High | Hydrophobic |
| Target | Not applicable | Not tested | N/A |
| Methoxy | 4-Methoxy | Moderate | Electron-donating |
Role of the Pyrrolidin-Dione Moiety
- N'-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-nitrobenzohydrazide Structural Features: Nitro and fluorine substituents on the pyrrolidin-dione ring. Fluorine’s electronegativity may optimize pharmacokinetics .
N'-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide
- Structural Features : Propoxyphenyl and hydroxy groups.
- Activity : The hydroxy group enables hydrogen bonding, while the propoxy chain increases lipophilicity, influencing bioavailability .
Biological Activity
N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.39 g/mol. The compound features a dioxopyrrolidine ring, which is known for its influence on biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| LogP | 2.15 |
| Polar Surface Area | 65.4 Ų |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways. Its efficacy against resistant strains of bacteria highlights its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. This neuroprotective effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry assessed the anticancer effects of various derivatives of dioxopyrrolidine compounds, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values showing significant potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics evaluated the antimicrobial activity of hydrazone derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .
The biological activities of this compound are believed to involve multiple mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression leading to growth inhibition.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Q & A
Q. What are the recommended synthetic routes for N'-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of a dioxopyrrolidine precursor (e.g., 1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-amine) with 4-methylbenzohydrazide under reflux conditions in ethanol or methanol .
- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:petroleum ether 8:2) to achieve >95% purity .
- Key Parameters :
- Temperature : 70–80°C for 3–6 hours.
- Catalysts : Acetic acid (0.1–0.5 eq) improves yield .
- Analytical Validation : HPLC (C18 column, acetonitrile:water 70:30) confirms purity; NMR (¹H/¹³C) verifies structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign protons and carbons to confirm the dioxopyrrolidine core (δ ~2.5–3.0 ppm for pyrrolidinyl protons) and hydrazide linkage (NH peaks at δ ~9.0–10.0 ppm) .
- IR Spectroscopy : C=O stretches at 1640–1680 cm⁻¹ (dioxopyrrolidine and hydrazide) .
- Mass Spectrometry : ESI-MS (m/z ~380–400 [M+H]⁺) validates molecular weight .
- HPLC : Retention time (~8–10 minutes) under isocratic conditions (acetonitrile:water 70:30) ensures batch consistency .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction of this compound with proteins like AKT1 and CDK2?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve AKT1 (PDB: 3O96) and CDK2 (PDB: 1HCL) structures from RCSB PDB. Remove water molecules and add polar hydrogens .
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G*) and generate PDBQT files .
Docking Software : Use AutoDock Vina; affinity scores (ΔG) < −15 kcal/mol suggest strong binding .
- Key Findings :
- AKT1 Interaction : The dioxopyrrolidine core forms hydrogen bonds with Lys268 (bond length: 2.1 Å) .
- CDK2 Interaction : The 4-methylbenzohydrazide moiety binds to the ATP-binding pocket (Van der Waals contacts with Phe80) .
Q. What strategies address contradictions in biological activity data across studies (e.g., cytotoxicity vs. inactivity)?
- Methodological Answer :
- Control Experiments :
- Verify assay conditions (e.g., MTT assay: 48-hour incubation, 10% FBS in DMEM) .
- Compare with positive controls (e.g., doxorubicin for cytotoxicity).
- Structural Variants : Test analogs (e.g., 4-ethoxy or 4-fluorophenyl substitutions) to isolate SAR trends .
- Meta-Analysis : Use PubChem BioAssay data (AID 743255) to cross-reference IC₅₀ values against cell lines (e.g., MCF-7 vs. HepG2) .
Q. How can SHELX software enhance crystallographic analysis of this compound?
- Methodological Answer :
- Structure Solution :
Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K .
SHELXT : Direct methods resolve phase problems for small-molecule crystals (Rint < 5%) .
SHELXL : Refine anisotropic displacement parameters; final R1 < 0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
